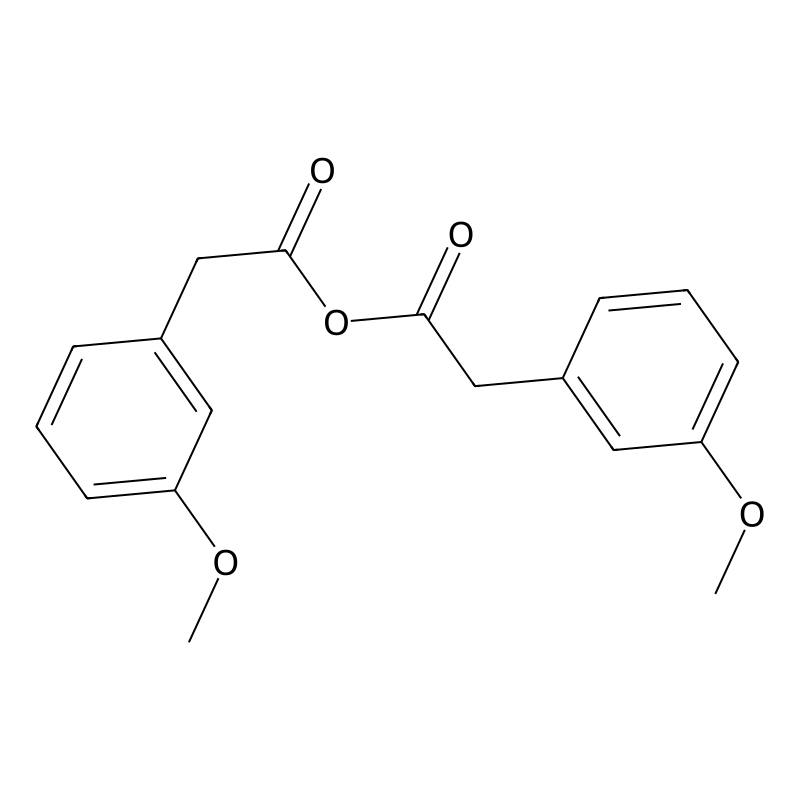

3-Methoxyphenylacetic anhydride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Methoxyphenylacetic anhydride is a chemical compound derived from 3-methoxyphenylacetic acid, characterized by the presence of an anhydride functional group. Its molecular formula is C₉H₁₀O₃, and it has a molecular weight of approximately 166.18 g/mol. This compound features a methoxy group (-OCH₃) attached to a phenyl ring, which is further connected to an acetic acid moiety. The structure can be represented as follows:

textO || OCH₃-C-C | C₆H₄

3-Methoxyphenylacetic anhydride is notable for its potential applications in organic synthesis and medicinal chemistry, particularly as a reagent for acylation reactions.

- Acylation Reactions: It can act as an acylating agent, transferring the acyl group to nucleophiles such as alcohols and amines.

- Hydrolysis: In the presence of water, it can hydrolyze back to 3-methoxyphenylacetic acid.

- Formation of Esters: Reacting with alcohols can yield esters, which are important in fragrance and flavor industries.

These reactions highlight its utility in synthetic organic chemistry.

Research indicates that derivatives of 3-methoxyphenylacetic acid exhibit biological activities, particularly in phytotoxicity. For instance, studies have shown that 3-methoxyphenylacetic acid can induce necrosis in tobacco leaves, suggesting its role as a phytotoxin produced by certain pathogens like Rhizoctonia solani . The biological implications of these compounds may extend to their potential use in herbicides or as tools for studying plant-pathogen interactions.

Several methods exist for synthesizing 3-methoxyphenylacetic anhydride:

- From 3-Methoxyphenylacetic Acid:

- Reacting 3-methoxyphenylacetic acid with acetic anhydride under controlled conditions can yield the anhydride through dehydration.

- Via Friedel-Crafts Acylation:

- A Friedel-Crafts acylation reaction involving methoxybenzene and acetyl chloride in the presence of a Lewis acid catalyst could also produce this compound.

These methods allow for the efficient production of 3-methoxyphenylacetic anhydride in laboratory settings.

3-Methoxyphenylacetic anhydride has several applications:

- Organic Synthesis: Utilized as a reagent for acylation reactions to synthesize more complex molecules.

- Pharmaceuticals: Potentially useful in developing therapeutic agents due to its biological activity.

- Agricultural Chemicals: Investigated for its phytotoxic properties, which may lead to applications in herbicide formulations.

Studies on interaction mechanisms involving 3-methoxyphenylacetic anhydride have focused on its reactivity with various nucleophiles. The compound's ability to modify proteins and other biomolecules through acylation can lead to significant changes in their function. This property makes it a candidate for further exploration in drug design and development.

Several compounds share structural similarities with 3-methoxyphenylacetic anhydride, notably:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 4-Methoxyphenylacetic Anhydride | C₉H₁₀O₃ | Similar structure with different substitution |

| 3-Hydroxyphenylacetic Anhydride | C₉H₁₀O₃ | Contains a hydroxyl group instead of methoxy |

| Phenylacetic Anhydride | C₈H₈O₂ | Lacks the methoxy group; simpler structure |

Uniqueness

The uniqueness of 3-methoxyphenylacetic anhydride lies in its specific methoxy substitution pattern on the aromatic ring, which influences both its reactivity and biological activity compared to other phenylacetic derivatives. This distinct feature may enhance its effectiveness in specific applications within organic synthesis and pharmacology.